1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Catalog No.
S12046989
CAS No.
M.F
C20H23FN2O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylph...

Product Name

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

IUPAC Name

1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H23FN2O2/c1-16-2-8-19(9-3-16)25-15-20(24)23-12-10-22(11-13-23)14-17-4-6-18(21)7-5-17/h2-9H,10-15H2,1H3

InChI Key

JRFSBHNWNDBOEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is an organic compound characterized by its complex structure, which includes a piperazine ring, a fluorobenzyl group, and a methylphenoxy group. This compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of the fluorobenzyl moiety enhances lipophilicity and may influence the compound's interaction with biological targets.

Typical of piperazine derivatives:

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride, yielding alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, utilizing reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

These reactions allow for further functionalization of the compound, potentially leading to derivatives with enhanced properties.

The biological activity of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is significant due to its structural components. Piperazines are known for their versatility in drug design, often exhibiting pharmacological effects such as:

  • Antidepressant Activity: Compounds containing piperazine rings have been studied for their potential as antidepressants through modulation of neurotransmitter systems.
  • Antipsychotic Effects: Similar structures have shown efficacy in treating psychotic disorders by acting on dopamine and serotonin receptors.
  • Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways .

The exact mechanisms of action for this specific compound are still under investigation, but its structural attributes suggest potential interactions with various biological targets.

The synthesis of 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves several steps:

  • Preparation of Piperazine Derivative: The synthesis begins with the formation of the piperazine ring, which can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluorobenzyl Group: This step often involves nucleophilic substitution where a fluorobenzyl halide reacts with the piperazine derivative.
  • Formation of Ethanone Moiety: The final step involves the introduction of the ethanone functional group, typically through acylation reactions using acetic anhydride or acetyl chloride .

Each step requires careful control of reaction conditions to ensure high yields and purity.

1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting psychiatric disorders or inflammatory diseases.
  • Chemical Biology: Used as a tool compound in studies exploring receptor interactions and signaling pathways.
  • Material Science: Investigated for its properties in polymer chemistry due to its unique functional groups that may enhance material characteristics.

Interaction studies are crucial for understanding how 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone interacts with biological systems. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In Vivo Studies: Testing the biological effects in animal models to assess therapeutic potential and side effects.
  • Molecular Docking Simulations: Computational studies to predict how the compound might interact at the molecular level with various targets .

These investigations provide insights into the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanoneContains piperazine and fluorophenyl groupsAntidepressant, antipsychotic
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanoneSimilar piperazine structure with chlorine substitutionAnti-inflammatory
8-(Cyclohexylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-oneComplex structure with additional triazolo coreDiverse pharmacological activities

These compounds highlight the versatility and potential therapeutic applications of piperazine derivatives while showcasing unique modifications that influence their biological activities.

Molecular Architecture

The compound features a central piperazine ring substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a 2-(4-methylphenoxy)acetyl moiety. This arrangement creates a bifunctional structure capable of simultaneous interactions with hydrophobic and polar biological targets.

IUPAC Name:
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone

  • Root: Ethanone (ketone functional group)
  • Substituents:
    • 4-(4-Fluorobenzyl)piperazin-1-yl (piperazine ring with 4-fluorobenzyl at N1)
    • 4-Methylphenoxy (methoxy group attached to para-methylbenzene)

Molecular Formula: C₂₁H₂₄FN₂O₂
Molecular Weight: 363.43 g/mol.

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous piperazine derivatives reveal chair conformations for the heterocyclic ring, with dihedral angles between aromatic systems ranging from 73.4° to 86.2°. The fluorobenzyl group adopts a pseudo-axial orientation to minimize steric clashes with the phenoxy substituent.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

342.17435614 g/mol

Monoisotopic Mass

342.17435614 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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